2-Methyl-5-(propan-2-yl)cyclohexyl acetate
Description
Contextual Significance of Substituted Cyclohexyl Acetates in Chemical Science
Substituted cyclohexyl acetates are a class of organic compounds that hold considerable importance in various domains of chemical science. Their versatile molecular framework, consisting of a cyclohexane (B81311) ring functionalized with an acetate (B1210297) group and other substituents, allows for a wide array of applications. A primary application of these compounds is in the fragrance and flavor industries, where their characteristic fruity and floral scents are highly valued.
Beyond their sensory properties, substituted cyclohexyl acetates serve as crucial intermediates in organic synthesis. For instance, the hydrogenation of cyclohexyl acetate is an emerging route for the production of cyclohexanol, a key precursor in the manufacture of ε-caprolactam, which is used to produce nylon. Furthermore, the chiral nature of many substituted cyclohexanols, the precursors to their corresponding acetates, makes them valuable as chiral auxiliaries in asymmetric synthesis. This allows for the stereocontrolled formation of complex molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. The cyclohexane ring itself is a ubiquitous motif in numerous natural products and pharmaceutical drugs, making the stereoselective synthesis of its derivatives a significant challenge and an active area of research in modern organic chemistry. nih.gov
Academic Rationale for In-depth Investigation of 2-Methyl-5-(propan-2-yl)cyclohexyl Acetate
The academic interest in this compound stems largely from its identity as a derivative of menthol (B31143), a well-known terpenoid with a range of biological activities. This relationship provides a strong rationale for its in-depth investigation, particularly in the fields of medicinal chemistry and pharmacology. The core of this interest lies in the compound's complex stereochemistry and its potential to interact with biological targets.
The pharmacological profile of this compound is expected to vary significantly across its different stereoisomers. This is because biological recognition, such as the binding to enzyme pockets or receptors, is highly sensitive to the three-dimensional arrangement of a molecule. The cyclohexane ring's chair conformation and the equatorial or axial positioning of its substituents can greatly influence its bioavailability and interaction with biological systems.
Furthermore, the connection to menthol suggests potential neuroactive properties. Menthol is known to modulate the TRPM8 receptor, which is involved in thermosensation and pain perception. Researchers are therefore interested in how modifications to the menthol structure, such as the addition of an acetate group, might alter these interactions and lead to the development of new therapeutic agents. The compound also finds use as a fragrance component and a flavoring agent, driving further research into its physicochemical properties.
Current Gaps and Future Directions in Cyclohexyl Acetate Research
Despite the established applications of cyclohexyl acetates, several research gaps and promising future directions remain. A significant challenge lies in the development of highly efficient and stereoselective synthetic methods for producing specific isomers of substituted cyclohexanes. nih.gov While organocatalytic methods have shown promise, the creation of complex molecules with multiple contiguous stereocenters remains a formidable task. nih.gov Future research will likely focus on designing novel catalysts and synthetic pathways to overcome these challenges.
The broad therapeutic potential of terpenoids and their derivatives, including this compound, is another area ripe for exploration. mdpi.combohrium.com While some biological activities have been identified, many studies are still in the descriptive phase, and a deeper mechanistic understanding and systematic structure-activity relationship studies are needed. bohrium.com The application of synthetic biology and metabolic engineering to produce terpenoids in microorganisms offers a sustainable and efficient alternative to traditional chemical synthesis and could be a key area of future development.
Furthermore, the full range of applications for cyclohexyl acetate derivatives in materials science and biotechnology is yet to be fully realized. Investigating their potential as building blocks for new polymers, as components in advanced drug delivery systems, or as probes for biological processes could open up new avenues of research and application. academicjournals.org The continued exploration of the vast chemical space occupied by these compounds, aided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of novel properties and applications. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
51546-61-3 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
JAKFDYGDDRCJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
Origin of Product |
United States |
Advanced Stereochemical and Conformational Analysis of 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate
Elucidation of Stereoisomers and Chiral Centers in 2-Methyl-5-(propan-2-yl)cyclohexyl Acetate (B1210297)
The structural complexity of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate arises from the presence of three chiral centers on the cyclohexane (B81311) ring, specifically at carbons 1, 2, and 5 (following IUPAC numbering where the acetate group is at position 1). The presence of 'n' chiral centers can lead to a maximum of 2^n stereoisomers. Therefore, for this molecule, there are 2^3 = 8 possible stereoisomers.
These stereoisomers exist as pairs of enantiomers and sets of diastereomers, each defined by the specific three-dimensional arrangement of the substituents at the chiral centers. The naturally occurring and most widely known isomer is l-menthyl acetate, which has the (1R, 2S, 5R) configuration.
Diastereomerism and Enantiomerism
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, an example of an enantiomeric pair would be the (1R, 2S, 5R) isomer and its mirror image, the (1S, 2R, 5S) isomer. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.
Diastereomers are stereoisomers that are not mirror images of each other. This occurs when some, but not all, of the chiral centers are inverted between two stereoisomers. For instance, the (1R, 2S, 5R) isomer and the (1S, 2S, 5R) isomer are diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties.
The eight possible stereoisomers of this compound can be grouped into four pairs of enantiomers. Any stereoisomer from one pair is a diastereomer of any stereoisomer from the other three pairs.
| Stereoisomer Configuration | Relationship to (1R, 2S, 5R) |
| (1S, 2R, 5S) | Enantiomer |
| (1S, 2S, 5R) | Diastereomer |
| (1R, 2R, 5R) | Diastereomer |
| (1R, 2S, 5S) | Diastereomer |
| (1S, 2R, 5R) | Diastereomer |
| (1R, 2R, 5S) | Diastereomer |
| (1S, 2S, 5S) | Diastereomer |
Absolute and Relative Configuration Determination
The absolute configuration of a chiral center describes the precise three-dimensional arrangement of the atoms or groups attached to it. This is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) configuration.
To determine the absolute configuration of each chiral center in this compound, the substituents are assigned priorities based on atomic number. For example, at C1, the oxygen of the acetate group has the highest priority, followed by the carbon atoms of the cyclohexane ring (C2 and C6), and finally the hydrogen atom. The priorities of C2 and C6 are then determined by the substituents attached to them.
The relative configuration describes the spatial relationship between two or more chiral centers within the same molecule. This is often described using terms like cis (substituents on the same side of the ring) and trans (substituents on opposite sides of the ring). For instance, in the (1R, 2S, 5R) isomer (l-menthyl acetate), the isopropyl group is trans to the methyl group, and the acetate group is trans to the isopropyl group.
Experimental techniques for determining absolute configuration include X-ray crystallography, which can provide a definitive three-dimensional structure of a molecule in its crystalline state. Spectroscopic methods such as nuclear magnetic resonance (NMR), particularly with the use of chiral resolving agents, can also be employed to elucidate the absolute and relative configurations of stereoisomers.
Conformational Analysis of the Cyclohexyl Ring System in this compound
The cyclohexane ring is not planar but exists in various non-planar conformations to minimize angle and torsional strain. The most stable of these is the chair conformation.
Chair and Boat Conformations and Interconversion Barriers
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). The cyclohexane ring can also adopt a higher-energy boat conformation . The boat form is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed C-H bonds.
The interconversion between two chair conformations, known as a "ring flip," proceeds through several higher-energy intermediates, including a half-chair and a twist-boat conformation. For unsubstituted cyclohexane, the energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol. This barrier is low enough for rapid interconversion at room temperature. The presence of substituents on the ring can affect the energy of the different conformations and the barrier to interconversion.
Influence of Substituent Orientation on Conformational Preferences
In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Due to steric interactions, bulky substituents are more stable in the equatorial position. When a substituent is in the axial position, it experiences 1,3-diaxial interactions, which are repulsive steric interactions with the other two axial atoms on the same side of the ring.
The preference for a substituent to be in the equatorial position can be quantified by its A-value , which represents the difference in Gibbs free energy between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | ~1.7 |
| Isopropyl (-CH(CH₃)₂) | ~2.2 |
| Acetate (-OCOCH₃) | ~0.6 - 0.7 (estimated) |
The isopropyl group has the largest A-value, indicating it has the strongest preference for the equatorial position to avoid significant 1,3-diaxial interactions. The methyl group also has a notable preference for the equatorial position. The acetate group's preference is less pronounced but still favors the equatorial orientation.
In the most stable conformation of l-menthyl acetate ((1R, 2S, 5R)-2-Methyl-5-(propan-2-yl)cyclohexyl acetate), all three bulky substituents (methyl, isopropyl, and acetate) can occupy equatorial positions, leading to a highly stable chair conformation.
Molecular Symmetry and Chirality Descriptors
The presence or absence of symmetry elements in a molecule determines its chirality. A molecule is chiral if it is not superimposable on its mirror image. All eight stereoisomers of this compound are chiral as they lack a plane of symmetry or a center of inversion.
The chirality of each stereoisomer is unequivocally described by the (R/S) notation for each of its three chiral centers. For example, l-menthyl acetate is fully described as (1R, 2S, 5R)-2-Methyl-5-(propan-2-yl)cyclohexyl acetate. Its enantiomer is (1S, 2R, 5S)-2-Methyl-5-(propan-2-yl)cyclohexyl acetate. A diastereomer, such as neomenthyl acetate, would have a different combination of R and S descriptors, for instance, (1S, 2S, 5R). Each unique combination of these descriptors defines a distinct stereoisomer with its own specific three-dimensional structure and properties.
Synthetic Methodologies and Reaction Pathways for 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate
Classical Esterification Techniques and Process Optimization
Classical esterification remains a cornerstone for the industrial production of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297). This typically involves the reaction of 2-Methyl-5-(propan-2-yl)cyclohexanol with an acetylating agent, such as acetic acid or acetic anhydride (B1165640).
The efficacy of the esterification of 2-Methyl-5-(propan-2-yl)cyclohexanol is highly dependent on the catalyst system and the prevailing reaction conditions. Acid catalysts are commonly employed to facilitate this reaction. arpnjournals.com Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are frequently utilized. arpnjournals.com The reaction is typically conducted under reflux conditions in an organic solvent to drive the reaction towards completion. arpnjournals.com
Process optimization studies have explored various parameters to enhance the yield and efficiency of this synthesis. For instance, in the synthesis of the related compound methyl acetate, microwave-assisted esterification has been shown to significantly reduce reaction times and improve yields. Optimal conditions were identified as a microwave power of 577.47 W, a methanol (B129727) to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and a reaction time of 24.45 minutes, achieving a conversion of 98.76%. uctm.edu
The choice of acetylating agent also plays a crucial role in the effectiveness of the esterification. Studies on the esterification of menthol (B31143) have shown that acetyl chloride is the most effective, followed by acetic anhydride and then acetic acid. researchgate.net This difference in reactivity is attributed to the nature of the leaving group in the acetylating agent. researchgate.net
Table 1: Comparison of Acetylating Agents for Menthol Esterification
| Acetylating Agent | Relative Effectiveness | Leaving Group |
| Acetyl chloride | Most effective | -Cl |
| Acetic anhydride | Moderately effective | -OCOCH₃ |
| Acetic acid | Least effective | -OH |
This table is generated based on the findings that acetyl chloride is the most effective acetylating agent, followed by acetic anhydride and acetic acid for the esterification of menthol. researchgate.net
Furthermore, the integration of reaction and separation processes, such as reactive distillation, has been investigated for the synthesis of acetate esters. This approach can enhance conversion by continuously removing the product from the reaction mixture. aiche.org
The choice of solvent can significantly influence the reaction rate and equilibrium of the esterification process. Solvents like toluene (B28343) and dichloromethane (B109758) are often used to facilitate the reaction under reflux and to aid in the removal of water, a byproduct of the esterification. arpnjournals.com
In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign synthetic routes. One such approach involves the use of deep eutectic solvents (DESs). nih.govacs.org These solvents can be formulated from the reactants themselves, for instance, a mixture of menthol and a fatty acid, thereby serving as both the reaction medium and the substrate. acs.org This strategy minimizes the use of volatile organic solvents. Biocatalysis in DESs has been shown to be a promising green alternative for the production of menthyl esters. nih.govnih.gov
Another green approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. The use of environmentally friendly oxidants in related reactions, such as the oxidation of menthol, also reflects the shift towards more sustainable chemical processes. acs.orgresearchgate.net
Stereoselective and Enantioselective Synthesis Approaches
The stereochemistry of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate is crucial for its applications, particularly in the fragrance and pharmaceutical industries. Consequently, significant research has been directed towards the development of stereoselective and enantioselective synthetic methods.
Asymmetric catalysis offers a powerful tool for the synthesis of specific stereoisomers of this compound. This can be achieved through both biocatalytic and chemocatalytic methods.
While enzymatic catalysis is well-established for the kinetic resolution of menthol and its esters, non-enzymatic asymmetric catalysis for this purpose is also an active area of research. The design of chiral ligands that can coordinate with a metal center to create a chiral environment is a key strategy. For the kinetic resolution of secondary alcohols, including benzylic and allylic alcohols, various chiral catalysts have been developed. These include planar-chiral analogues of 4-(dimethylamino)pyridine (DMAP) and amidine-based catalysts. acs.orgnih.gov
Chiral N-heterocyclic carbenes (NHCs) have also emerged as effective catalysts for the enantioselective acylation of secondary alcohols. amazonaws.com These catalysts can provide a chiral pocket that differentiates between the two enantiomers of a racemic alcohol, leading to the preferential acylation of one enantiomer. The performance of these catalysts is highly dependent on the structure of the chiral ligand, with subtle changes in the ligand framework often leading to significant differences in enantioselectivity.
Furthermore, chiral solid catalysts have been synthesized using menthol as a chiral auxiliary. These heterogeneous Lewis acids have been successfully applied in asymmetric Diels-Alder reactions and demonstrate the potential for menthol-derived chiral ligands in other asymmetric transformations. oup.com
The primary strategy for achieving diastereoselective and enantioselective control in the synthesis of this compound is through the kinetic resolution of racemic menthol. This can be accomplished using either enzymes or chiral chemical catalysts.
Enzymatic kinetic resolution is a widely used and highly effective method. Lipases, in particular, have been extensively studied for this purpose. For example, lipase (B570770) AY-30 from Candida cylindracea preferentially esterifies (-)-menthol from a racemic mixture. researchgate.net The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be influenced by the choice of acylating agent and reaction conditions. researchgate.net
Table 2: Enzymatic Kinetic Resolution of Racemic Menthol
| Enzyme Source | Acylating Agent | Key Finding |
| Candida cylindracea (Lipase AY-30) | Butyric anhydride | Preferential esterification of (-)-menthol with an E value of 14. researchgate.net |
| Candida rugosa lipase | Lauric acid in DES | Conversion of rac-menthol up to 44% with an enantiomeric excess of the product of 62%. acs.org |
| Immobilized Candida rugosa lipase on Maghnite-H | Acetic acid in toluene | Maximum conversion of 43% with a high enantiomeric excess of the product (>99%). researchgate.net |
This table summarizes findings from different studies on the enzymatic kinetic resolution of racemic menthol, highlighting the enzyme source, acylating agent, and key outcomes.
The use of l-menthol (B7771125) as a chiral auxiliary is another effective strategy for diastereoselective synthesis. In this approach, a racemic carboxylic acid is esterified with enantiomerically pure l-menthol, leading to the formation of two diastereomeric esters. nih.govbeilstein-journals.org These diastereomers can then be separated by chromatography, and subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids. This method has been successfully used in the synthesis of artificial glutamate (B1630785) analogs. nih.govbeilstein-journals.org
Furthermore, dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Chemoenzymatic DKR, which utilizes a lipase for the resolution and a metal catalyst for racemization, has been successfully applied to the resolution of secondary alcohols. wikipedia.org
Biocatalytic Synthesis and Resolution Techniques for this compound
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound, also known as menthyl acetate. These techniques utilize enzymes, either isolated or within whole-cell systems, to catalyze reactions with high enantio- and regioselectivity under mild conditions.
Enzyme-Mediated Esterification and Transesterification
The enzymatic synthesis of menthyl acetate is predominantly achieved through the esterification of menthol with an acyl donor, a reaction catalyzed by lipases. Lipases (EC 3.1.1.3) are widely employed for the kinetic resolution of racemic alcohols via enantiospecific esterification and transesterification. researchgate.net
Esterification: This process involves the direct reaction of menthol with a carboxylic acid, such as acetic acid. However, the use of activated acyl donors is more common. For instance, the esterification of (-)-menthol with various fatty acids has been successfully catalyzed by commercial lipases like Lipase AY "Amano" 30 from Candida rugosa. researchgate.net Optimal conditions for the esterification of (-)-menthol with lauric acid were determined to be a 1:1 molar ratio at 35°C, which resulted in a 93% molar conversion of (-)-menthol after 48 hours. researchgate.net
Transesterification: This is a widely studied method for producing menthyl acetate, often used for the kinetic resolution of racemic (dl)-menthol. In this reaction, an ester, such as vinyl acetate, serves as the acyl donor. Lipases from various microbial sources have demonstrated high efficiency and enantioselectivity.
Candida rugosa Lipase (CRL): This lipase has been shown to effectively catalyze the resolution of dl-menthol. sciencemadness.org It preferentially esterifies (-)-menthol, allowing for the separation of l-menthyl acetate from the unreacted (+)-menthol. researchgate.net
Thermomyces lanuginosus Lipase (Lipozyme TL IM): This lipase exhibits excellent enantioselectivity and efficiency for the resolution of dl-menthol. vanderbilt.edu Optimal conditions for transesterification using vinyl acetate in methyl tert-butyl ether (MTBE) at 30°C yielded l-menthyl acetate with a 99.3% enantiomeric excess (ee) at a 34.7% conversion rate within 12 hours. vanderbilt.edu
Pseudomonas cepacia Lipase (Lipase-PS): This enzyme is also a potent biocatalyst for the enantioselective transesterification of (±)-menthol. sciencemadness.org
The choice of solvent, acyl donor, temperature, and enzyme immobilization significantly impacts the reaction's yield and enantioselectivity. researchgate.netvanderbilt.edu For example, vinyl acetate is a common and effective acyl donor due to the irreversible nature of the reaction, as the leaving group tautomerizes to acetaldehyde. researchgate.net Solvent-free systems are also being explored to develop more environmentally friendly processes. vanderbilt.eduscirp.org
The following table summarizes the performance of different lipases in the synthesis of menthyl acetate.
| Enzyme Source | Reaction Type | Acyl Donor | Solvent | Key Findings | Reference |
| Candida rugosa | Esterification | Lauric Acid | Isooctane | 93% molar conversion of (-)-menthol after 48h at 35°C. | researchgate.net |
| Candida rugosa | Resolution | Acetic Anhydride | n-Hexane | Preferential esterification of (-)-menthol with yields up to 64%. | researchgate.net |
| Thermomyces lanuginosus | Resolution | Vinyl Acetate | MTBE | 99.3% ee for l-menthyl acetate at 34.7% conversion after 12h. | vanderbilt.edu |
| Pseudomonas fluorescens | Resolution | Vinyl Acetate | Not specified | Used to resolve l-menthol from an eight-isomer mixture. | thegoodscentscompany.com |
Chemoenzymatic Reaction Sequences
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to construct complex molecules. In the context of this compound, this often involves an initial enzymatic kinetic resolution step to generate an enantiomerically pure chiral building block, which is then elaborated through chemical reactions.
A primary application of this strategy is the production of optically pure l-menthol from racemic dl-menthyl acetate. researchgate.netnih.gov In this approach, a racemic mixture of menthyl acetate is subjected to enantioselective hydrolysis catalyzed by an esterase or lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., l-menthyl acetate) to the corresponding alcohol (l-menthol), leaving the other enantiomer (d-menthyl acetate) unreacted. nih.govnih.gov
For example, a para-nitrobenzyl esterase from Bacillus subtilis has been engineered to enhance its l-enantioselectivity for the hydrolysis of dl-menthyl acetate. beilstein-journals.orgnih.gov In an organic solvent-free system, this engineered biocatalyst achieved a 48.9% conversion with an enantiomeric excess of the product (e.e.p) greater than 99% after 14 hours. beilstein-journals.orgnih.gov The resulting mixture of l-menthol and d-menthyl acetate can then be separated chemically.
Another chemoenzymatic strategy involves using l-menthol as a chiral auxiliary to guide the stereochemistry of subsequent chemical reactions. For instance, in the synthesis of artificial glutamate analogs, a racemic carboxylic acid intermediate was esterified with l-menthol. beilstein-journals.org The resulting diastereomeric menthyl esters were then separated by chromatography. Following separation, the desired ester was carried forward through further chemical steps, and the menthyl auxiliary group was later removed. beilstein-journals.org
These examples highlight how the enzymatic synthesis or resolution of menthyl acetate serves as a key step in multi-step sequences to produce other valuable, complex, and optically active molecules. researchgate.net
Multi-step Synthesis of Complex Analogs and Derivatives
The structure of this compound serves as a scaffold for the synthesis of more complex analogs and derivatives through various chemical modifications.
Functional Group Interconversions and Cyclohexyl Ring Modifications
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. Starting with this compound, the ester functional group is the most apparent site for modification.
Modifications at the Ester Group:
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield menthol. This reaction is the reverse of the esterification process and can be a step in a sequence where the hydroxyl group is required for subsequent reactions.
Transesterification: The acetate group can be exchanged for other ester groups by reacting menthyl acetate with a different alcohol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield menthol.
Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide.
Modifications of the Cyclohexyl Ring: While less common in the literature, which primarily focuses on the synthesis of menthyl acetate itself, the cyclohexyl ring can theoretically undergo various modifications. These reactions would typically be performed on the menthol precursor before esterification, as the ester group may not be stable to the reaction conditions. Potential modifications could include:
Oxidation: Oxidation of the secondary alcohol in menthol to the corresponding ketone (menthone).
Halogenation: Introduction of halogen atoms onto the ring, although this can be challenging to control regioselectively.
Dehydrogenation: Introduction of double bonds to form a cyclohexene (B86901) or cyclohexadiene ring system.
The synthesis of analogs often involves starting with a modified menthol precursor. For example, esterification of neomenthol, an isomer of menthol, would yield neomenthyl acetate, an analog with a different stereochemistry. nih.gov
Synthesis of Deuterated or Isotopically Labeled Variants
Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and analytical chemistry. The synthesis of deuterated or other isotopically labeled variants of this compound can be achieved by incorporating stable isotopes into either the menthol backbone or the acetyl group.
Labeling the Acetyl Group: A straightforward method to introduce a deuterium (B1214612) label is through the acetyl group. This can be accomplished by using a deuterated acetylating agent in the esterification reaction with menthol.
Using Deuterated Acetic Anhydride or Acetyl Chloride: Commercially available deuterated reagents such as acetic anhydride-d₆ ((CD₃CO)₂O) or acetyl chloride-d₃ (CD₃COCl) can be reacted with menthol to produce menthyl acetate with a deuterated acetyl methyl group. cdnsciencepub.com
Using Deuterated Acetic Acid: Acetic acid-d₄ (CD₃COOD) or acetic acid-d₁ (CH₃COOD) can also be used, typically in an acid-catalyzed esterification. Preparing acetic acid-d of high isotopic purity is crucial for achieving a high deuterium content in the final product. cdnsciencepub.com
Labeling the Cyclohexyl Ring: Introducing deuterium into the cyclohexyl ring is more complex and typically involves the synthesis of a deuterated menthol precursor.
Catalytic Deuteration: Starting from a precursor with a double bond on the ring, such as pulegone, catalytic deuteration (using D₂ gas and a metal catalyst like Pd/C) can introduce deuterium atoms across the double bond. Subsequent reduction of the carbonyl group would yield a deuterated menthol isomer.
Isotopic Exchange: Exchange reactions using D₂O under certain catalytic conditions can replace specific protons on the ring with deuterium, although controlling the position and level of deuteration can be difficult. nih.gov
These labeled analogs, once synthesized, can be used, for example, to trace the metabolic fate of menthyl acetate in biological systems or as internal standards in quantitative mass spectrometry analysis.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), providing detailed information about the carbon skeleton and the relative orientation of substituents.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the protons and carbons within the molecule. The ¹H NMR spectrum displays signals corresponding to the methyl, isopropyl, and cyclohexyl protons, with their chemical shifts and coupling patterns providing connectivity information. The ¹³C NMR spectrum reveals the number of distinct carbon atoms, including those of the carbonyl group in the acetate moiety.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 2-Methyl-5-(propan-2-yl)cyclohexyl acetate, COSY spectra would reveal the spin systems within the cyclohexane (B81311) ring and the isopropyl group, confirming the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying the connection between the acetate group and the cyclohexane ring, for example, by observing a correlation from the proton on the carbon bearing the acetate (C-O) to the carbonyl carbon of the acetate group. It also helps in piecing together the entire carbon framework. science.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the methyl, isopropyl, and acetate groups on the cyclohexane ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Menthyl Acetate Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key 2D NMR Correlations (COSY, HMBC) |
| Cyclohexane Ring | |||
| C1 (CH-O) | ~74-75 | ~4.5-4.7 (dt) | COSY: H2, H6; HMBC: C=O, C3, C5 |
| C2 (CH-iPr) | ~47-48 | ~1.3-1.5 (m) | COSY: H1, H3, H-isopropyl; HMBC: C1, C4, C-isopropyl |
| C3 (CH₂) | ~34-35 | ~1.6-1.8 (m) | COSY: H2, H4; HMBC: C1, C2, C5 |
| C4 (CH-Me) | ~31-32 | ~1.0-1.2 (m) | COSY: H3, H5; HMBC: C2, C6, C-methyl |
| C5 (CH₂) | ~22-23 | ~0.8-1.0 (m) | COSY: H4, H6; HMBC: C1, C3, C-methyl |
| C6 (CH₂) | ~40-41 | ~1.9-2.1 (m) | COSY: H1, H5; HMBC: C2, C4 |
| Substituents | |||
| Isopropyl-CH | ~26-27 | ~1.8-2.0 (m) | COSY: H2, Isopropyl-CH₃; HMBC: C2, C3, Isopropyl-CH₃ |
| Isopropyl-CH₃ | ~21, ~16 | ~0.8-0.9 (d) | COSY: Isopropyl-CH; HMBC: C2, Isopropyl-CH |
| Methyl-CH₃ | ~22-23 | ~0.8-0.9 (d) | COSY: H4; HMBC: C3, C4, C5 |
| Acetate Group | |||
| C=O | ~170-171 | - | HMBC: H1, Acetate-CH₃ |
| Acetate-CH₃ | ~21-22 | ~2.0 (s) | HMBC: C=O |
This compound is a chiral molecule. To determine the enantiomeric excess (% ee) of a sample, NMR spectroscopy is often used in conjunction with chiral auxiliaries. nih.gov
Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts with the enantiomers of the analyte to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR signals will be distinct. A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). wikipedia.orgresearchgate.net The alcohol precursor (menthol) is reacted with Mosher's acid chloride to form diastereomeric Mosher's esters. The resulting ¹H or ¹⁹F NMR spectra will show separate signals for each diastereomer, and the integration of these signals allows for the precise calculation of the enantiomeric excess. researchgate.net
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. This interaction induces significant changes in the chemical shifts of the nearby protons. In a chiral environment provided by the CSR, the enantiomers will interact differently, leading to the separation of their NMR signals and allowing for the quantification of each enantiomer.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound (C₁₂H₂₂O₂), distinguishing it from other compounds with the same nominal mass. acs.org The calculated exact mass for C₁₂H₂₂O₂ is 198.16198 Da. nih.gov
In tandem mass spectrometry (MS/MS), ions of a specific m/z (the precursor ion, typically the molecular ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nih.gov This process provides detailed structural information and helps to confirm the identity of the compound.
The fragmentation of acetate esters is well-characterized. libretexts.org For this compound (MW=198.30 g/mol ), the electron ionization (EI) mass spectrum shows characteristic fragments. nih.govresearchgate.net The molecular ion peak [M]⁺ at m/z 198 is often weak or absent. Key fragmentation pathways include:
Loss of the acetyl group: Cleavage of the ester bond can lead to the loss of CH₃CO• or CH₃COOH, resulting in significant peaks.
Loss of the acetate moiety: A prominent peak is often observed at m/z 138, corresponding to the menthyl cation [C₁₀H₁₈]⁺, resulting from the loss of acetic acid (60 Da).
Ring fragmentation: The cyclohexyl ring can undergo further fragmentation.
Base Peak: The most intense peak (base peak) is typically at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov
Table 2: Common Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Description |
| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (often low abundance) |
| 138 | [C₁₀H₁₈]⁺ | Loss of acetic acid [M - CH₃COOH]⁺ |
| 123 | [C₉H₁₅]⁺ | Loss of a methyl group from the m/z 138 fragment |
| 95 | [C₇H₁₁]⁺ | Further fragmentation of the cyclohexane ring |
| 81 | [C₆H₉]⁺ | Further fragmentation of the cyclohexane ring |
| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ (often the base peak) nih.gov |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration. researchgate.netchem-soc.si Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The spectrum will also show bands corresponding to C-H stretching of the sp³ hybridized carbons of the cyclohexane ring, isopropyl, and methyl groups just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, it is typically weaker than in IR. However, the C-C bond vibrations of the cyclohexane skeleton and the C-H bending and stretching modes are often well-resolved, providing a detailed fingerprint of the molecule. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |
| C=O Stretch (Ester) | 1735-1750 (Strong) | 1735-1750 (Weak/Medium) |
| C-H Bend | 1350-1480 | 1350-1480 |
| C-O Stretch (Ester) | 1000-1300 | 1000-1300 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, enabling the unambiguous determination of a molecule's absolute configuration and detailed analysis of its solid-state conformation. While direct crystallographic data for this compound is not extensively detailed in the provided research, analysis of closely related structures, such as 5-methyl-2-(propan-2-yl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, offers significant insights into the expected solid-state structure. nih.gov
Chiral Chromatography for Isomer Separation and Purity Assessment
Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. Chiral chromatography is an essential technique for the separation and purification of these enantiomers and diastereomers, which is critical in fields such as pharmaceuticals and natural products chemistry where the biological activity of stereoisomers can differ significantly. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. phenomenex.comaocs.org The transient diastereomeric complexes formed between the analyte enantiomers and the CSP are governed by various intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and steric effects. aocs.org
Gas chromatography coupled with chiral stationary phases is a powerful method for the enantiomeric resolution of volatile compounds like the isomers of this compound. Derivatized cyclodextrins are commonly used as chiral selectors in the stationary phases for these applications. gcms.cz These macromolecular structures create a chiral environment within the capillary column, allowing for the differential interaction and separation of enantiomers. gcms.cz
The selection of the specific cyclodextrin (B1172386) derivative can significantly influence the selectivity and resolution of the separation. For instance, different isomers of menthol (B31143), the precursor alcohol to menthyl acetate, are best resolved on specific chiral columns. gcms.cz Quantitative analysis of the separated isomers is typically performed using a flame ionization detector (FID). csir.co.za The enantiomeric excess (%ee) of a product can be determined by comparing the peak areas of the two enantiomers. csir.co.za
Table 1: Exemplary GC Conditions for Chiral Separation of Menthyl Acetate Isomers This table is generated based on typical conditions for related compounds and may require optimization for specific isomers of this compound.
| Parameter | Value |
| Column Type | Fused Silica (B1680970) Capillary with Chiral Stationary Phase (e.g., derivatized cyclodextrin) |
| Column Dimensions | 25 m x 0.25 mm i.d. |
| Carrier Gas | Helium or Hydrogen |
| Injection Port Temp. | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250°C |
| Oven Program | Isothermal or Temperature Gradient (e.g., 70°C hold, then ramp to 145°C) |
High-Performance Liquid Chromatography (HPLC) using chiral columns is a versatile and widely used technique for the separation of a broad range of enantiomeric compounds, including the diastereomers of this compound. nih.govphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly successful and widely applied for these separations. mdpi.comwindows.net
The separation of diastereomeric menthyl esters has been successfully achieved using preparative HPLC with columns such as CHIRALPAK IC and CHIRALFLASH IC. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a polar solvent like ethanol (B145695) and a non-polar solvent like hexane (B92381), is crucial for achieving optimal separation. nih.govresearchgate.net The retention times and elution order are highly dependent on the specific interactions between the diastereomers and the chiral stationary phase. nih.gov
Table 2: HPLC Conditions for Diastereomeric Separation of Menthyl Esters
| Parameter | Value | Reference |
| Column | CHIRALFLASH IC | nih.govresearchgate.net |
| Dimensions | 30 x 100 mm | nih.govresearchgate.net |
| Mobile Phase | EtOH/hexane 65:35 | nih.govresearchgate.net |
| Flow Rate | 20 mL/min | nih.govresearchgate.net |
| Temperature | 25 °C | nih.govresearchgate.net |
| Detection | UV at 254 nm | nih.govresearchgate.net |
| Retention Times (t_R) | 7.0 min and 11.5 min | nih.govresearchgate.net |
Table 3: Alternative HPLC Conditions for Diastereomeric Separation
| Parameter | Value | Reference |
| Column | CHIRALPAK IC | nih.gov |
| Dimensions | 4.6 x 250 mm | nih.gov |
| Mobile Phase | EtOH/hexane 1:19 | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Temperature | 40 °C | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Retention Times (t_R) | 9.6 min and 11.8 min | nih.gov |
Computational Chemistry and Theoretical Studies on 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate
Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum mechanical calculations are fundamental to understanding the electronic structure of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297). These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and physical properties. For aliphatic esters like this one, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the carbonyl oxygen and carbon atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is mainly centered on the carbonyl carbon, marking it as the electrophilic center susceptible to nucleophilic attack. ucsb.eduncl.ac.uk
Quantum chemical calculations, often employing methods like Møller–Plesset second-order perturbation theory (MP2) with basis sets such as 6-311++G(d,p), are utilized to determine the stable conformers of the molecule. researchgate.net These calculations also help in understanding the internal dynamics, such as the rotation of the acetyl methyl group. researchgate.net
Table 1: Frontier Molecular Orbitals of a Model Ester (Methyl Acetate)
| Molecular Orbital | Primary Localization | Implication for Reactivity |
| HOMO | Carbonyl Oxygen and Carbon | Site for electrophilic attack |
| LUMO | Carbonyl Carbon | Site for nucleophilic attack |
This table is based on general findings for aliphatic esters as a model for 2-Methyl-5-(propan-2-yl)cyclohexyl acetate.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Due to the flexibility of the cyclohexane (B81311) ring and the rotatable bonds in the side chains, this compound can exist in multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of such flexible molecules. taylorandfrancis.comnih.gov These methods use classical physics to model the interactions between atoms, allowing for the efficient sampling of a large number of possible conformations. taylorandfrancis.comnih.gov
For the closely related compound, menthyl acetate, detailed conformational analyses have been performed using rotational spectroscopy supplemented by quantum chemical calculations. researchgate.netillinois.edudesy.de These studies have identified multiple stable conformers, providing valuable information about the molecule's three-dimensional structure in the gas phase. researchgate.net The relative energies of these conformers and the energy barriers for their interconversion can be calculated, offering a comprehensive picture of the molecule's conformational landscape.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. nih.govsemanticscholar.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure and assign spectral features. wu.ac.thresearchgate.net
Methods like Density Functional Theory (DFT) are commonly used to calculate these parameters. nih.govwu.ac.th For instance, the Gauge-Independent Atomic Orbital (GIAO) method is often employed for NMR chemical shift predictions. wu.ac.th Similarly, harmonic frequency calculations at the DFT level can provide theoretical IR spectra that, after appropriate scaling, show good agreement with experimental FT-IR spectra. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing insights into the molecule's behavior upon interaction with UV-Vis light. researchgate.netnih.gov For menthyl acetate, experimental IR and mass spectra are available for comparison in databases like the NIST WebBook. nist.gov
Table 2: Computationally Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |
| NMR | 1H and 13C Chemical Shifts | DFT with GIAO |
| IR | Vibrational Frequencies | DFT (e.g., B3LYP) |
| UV-Vis | Maximum Absorption Wavelength (λmax) | TD-DFT |
This table illustrates the types of spectroscopic parameters that can be predicted computationally.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a versatile computational tool for investigating the mechanisms of chemical reactions. mdpi.comcoe.eduacs.orgacs.orgresearchgate.net It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. coe.eduacs.org This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For this compound, DFT could be applied to study various reactions, such as its synthesis via esterification of the corresponding alcohol or its hydrolysis back to the alcohol and acetic acid. By calculating the energies of the transition states, the activation energies for different reaction pathways can be determined, providing insights into the reaction kinetics. acs.org Furthermore, analysis of the electronic structure of the transition states can reveal the nature of bond-making and bond-breaking processes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. semanticscholar.orgnih.gov In the context of fragrance and flavor compounds, QSAR models can be developed to predict properties such as odor intensity, character, or receptor binding affinity. semanticscholar.orgacs.orgresearchgate.netcadaster.eu
Descriptor Calculation and Selection
The first step in QSAR modeling is to represent the chemical structure using a set of numerical values known as molecular descriptors. osdd.net These descriptors can be calculated from the 1D, 2D, or 3D representation of the molecule and can encode various types of information, including:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of the molecule.
Geometrical descriptors: Information about the 3D shape of the molecule.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, etc.
Electronic descriptors: Dipole moment, partial charges, etc.
For a diverse set of fragrance compounds, a large number of descriptors are initially calculated. acs.org Subsequently, feature selection techniques are employed to identify a smaller subset of descriptors that are most relevant to the property being modeled. nih.gov
Statistical Model Development and Validation
Once a relevant set of descriptors has been selected, a statistical model is developed to correlate these descriptors with the activity of interest. researchgate.net Various statistical methods can be used for this purpose, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
k-Nearest Neighbors (kNN) acs.org
Random Forest nih.gov
The developed QSAR model must be rigorously validated to ensure its predictive power. nih.govresearchgate.net This typically involves both internal validation (e.g., cross-validation) and external validation using an independent set of compounds. semanticscholar.orgnih.gov A statistically robust and predictive QSAR model can then be used to estimate the properties of new or untested compounds, such as this compound, and to guide the design of new molecules with desired fragrance or flavor profiles. nih.gov
In Silico Screening for Molecular Design
The application of computational chemistry and theoretical studies to this compound, a monoterpenoid ester, has opened new avenues for the rational design of novel molecules with tailored biological activities. In silico screening, a cornerstone of modern drug discovery and materials science, utilizes computational methods to rapidly assess large virtual libraries of chemical compounds for their potential to interact with a specific biological target or to possess desired physicochemical properties. This approach significantly accelerates the identification of promising lead candidates, reducing the time and cost associated with traditional experimental screening.
For a molecule like this compound, which shares a structural backbone with many naturally occurring bioactive compounds, in silico screening can be a powerful tool for exploring its therapeutic potential. By leveraging its known chemical features, computational models can be developed to predict the bioactivity of novel derivatives, guiding the synthesis of compounds with enhanced efficacy and selectivity.
A common workflow for the in silico screening and molecular design of derivatives of this compound would typically involve several key steps. Initially, a virtual library of candidate molecules is generated by systematically modifying the parent structure. These modifications can include altering the ester group, introducing new functional groups to the cyclohexane ring, or varying the stereochemistry of the chiral centers.
Following the generation of the virtual library, these compounds are subjected to a series of computational filters to predict their potential for interaction with a specific biological target. Molecular docking is a frequently employed technique in this context. saudijournals.com It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. saudijournals.com For instance, if the goal is to design novel anti-inflammatory agents, derivatives of this compound could be docked into the active site of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). mdpi.com The docking scores and predicted binding energies provide a quantitative measure of the binding affinity, allowing for the ranking of the virtual compounds.
To illustrate this, a hypothetical molecular docking study of this compound derivatives against a target protein is presented below.
| Compound | Modification | Docking Score (kcal/mol) | Predicted Interacting Residues |
|---|---|---|---|
| Derivative A | Replacement of acetate with propionate | -7.2 | Tyr355, Ser530 |
| Derivative B | Addition of a hydroxyl group at C-4 | -7.8 | Arg120, Tyr355, Ser530 |
| Derivative C | Substitution of isopropyl with a cyclopropyl (B3062369) group | -6.9 | Val349, Tyr385 |
| This compound (Parent) | - | -6.5 | Val349, Tyr385 |
Another powerful in silico technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, these models can predict the potency of newly designed molecules. For derivatives of this compound, descriptors such as lipophilicity (LogP), molecular weight, and various topological and electronic parameters could be used to build a robust QSAR model.
The table below provides a hypothetical example of data that could be used to generate a QSAR model for a series of this compound analogs.
| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 3.8 | 212.35 | 26.3 | 15.2 |
| Analog 2 | 4.2 | 226.38 | 26.3 | 10.5 |
| Analog 3 | 3.5 | 228.35 | 46.5 | 8.7 |
| Analog 4 | 4.5 | 240.41 | 26.3 | 5.1 |
The integration of these in silico screening techniques provides a comprehensive platform for the molecular design of novel compounds derived from this compound. By combining virtual screening, molecular docking, and QSAR, researchers can efficiently navigate the vast chemical space to identify promising candidates for further experimental validation, ultimately accelerating the discovery of new therapeutic agents and other valuable chemical entities.
Chemical Reactivity, Derivatization, and Transformation of 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate
Hydrolysis and Transesterification Kinetics and Mechanisms
The ester linkage in 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297) is susceptible to cleavage through hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes.
Hydrolysis:
Under acidic conditions, the hydrolysis of esters like menthyl acetate proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Following proton transfer and elimination of the alcohol (menthol), the corresponding carboxylic acid (acetic acid) is formed. rsc.orgacs.orgrsc.org The reaction is reversible, and to drive it towards completion, a large excess of water is typically employed. rsc.org
Base-promoted hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible reaction forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and the alcohol. acs.org
Enzymatic hydrolysis of menthyl acetate has been extensively studied, particularly for the kinetic resolution of racemic menthol (B31143). Lipases and esterases are commonly employed to selectively hydrolyze one enantiomer, yielding optically pure menthol and the unreacted menthyl acetate enantiomer. nih.govslideshare.nettandfonline.com The efficiency of this biotransformation is influenced by factors such as pH, temperature, and the presence of co-solvents. nih.govtandfonline.com For instance, the optimal pH for the enzymatic hydrolysis of dl-menthyl acetate using a recombinant esterase from Bacillus subtilis was found to be 7.0, with the highest conversion observed at 30°C. nih.gov
Table 1: Kinetic Parameters for Enzymatic Hydrolysis of Menthyl Acetate Analogs
| Enzyme | Substrate | kcat/Km (mM⁻¹ s⁻¹) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|
| pnbA-BS | l-menthyl acetate | 44.26 | 7.0 | 30 |
| pnbA-BS variant A400P | l-menthyl acetate | 1.94 | 7.0 | 30 |
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by both acids and bases. In a typical acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.
Base-catalyzed transesterification is initiated by the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate and subsequent displacement of the original alkoxy group. researchgate.net The transesterification of methyl acetate with n-butanol has been studied using various catalysts, demonstrating the feasibility of this reaction type. nih.gov The reaction of menthol with vinyl acetate, a transesterification process, is an effective method for the synthesis of menthyl acetate. csir.co.za
Oxidation and Reduction Pathways
The 2-Methyl-5-(propan-2-yl)cyclohexyl acetate molecule possesses two main sites for oxidation and reduction reactions: the cyclohexane (B81311) ring and the ester functional group.
Oxidation:
The secondary alcohol precursor to menthyl acetate, menthol, can be oxidized to the corresponding ketone, menthone, using oxidizing agents like chromic acid or potassium permanganate (B83412). nih.gov The oxidation of menthyl acetate itself has been investigated, with the outcome dependent on the oxidant and reaction conditions. researchgate.net Strong oxidizing agents like potassium permanganate can potentially lead to the cleavage of the cyclohexane ring. libretexts.org
A significant ring transformation involving oxidation is the Baeyer-Villiger oxidation. When the ketone analog, menthone, is treated with a peroxyacid, an oxygen atom is inserted adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). slideshare.netresearchgate.netwikipedia.orgresearchgate.net This reaction provides a pathway to caprolactone-type structures from the menthone framework.
Reduction:
The ester functionality of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, which converts the acetate group into two alcohol moieties: ethanol (B145695) and menthol. google.com The reaction proceeds through the formation of an intermediate aldehyde, which is further reduced to the primary alcohol. google.com
Reaction with Electrophiles and Nucleophiles
The reactivity of this compound with electrophiles and nucleophiles is centered around the ester group and the potential for reactions at the α-carbon to the carbonyl and on the cyclohexane ring.
Nucleophilic Attack at the Carbonyl Carbon:
The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. A classic example is the reaction with Grignard reagents (organomagnesium halides). The addition of two equivalents of a Grignard reagent to an ester results in the formation of a tertiary alcohol. researchgate.netresearchgate.net The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. researchgate.net
Reactions involving Enolates:
The α-hydrogens of the acetate group are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a reaction known as enolate alkylation. libretexts.orgfiveable.melibretexts.org This provides a method for carbon-carbon bond formation at the α-position of the acetate moiety.
Stereospecific Reactions and Ring Transformations
The chiral nature of the menthyl group in this compound makes it a valuable substrate and auxiliary in stereospecific reactions.
Stereospecific Reactions:
As previously mentioned, the enzymatic hydrolysis of racemic menthyl acetate is a highly stereospecific process, allowing for the kinetic resolution of enantiomers. researchgate.net The menthyl group can also be employed as a chiral auxiliary to direct the stereochemical outcome of reactions. For instance, (-)-menthyl acrylate (B77674) can participate in asymmetric Diels-Alder reactions, where the bulky and chiral menthyl group influences the facial selectivity of the cycloaddition. researchgate.net
Ring Transformations:
The cyclohexane ring of the menthyl moiety can undergo transformations that alter its structure. The Baeyer-Villiger oxidation of menthone, the ketone precursor to menthyl acetate, is a prime example of a ring-expanding transformation, converting the six-membered carbocyclic ring into a seven-membered lactone ring. slideshare.netresearchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of larger ring systems from readily available cyclic ketones.
Synthesis of Structurally Diverse Analogs and Intermediates
This compound and its parent alcohol, menthol, are versatile starting materials and chiral auxiliaries in the synthesis of a wide array of structurally diverse compounds and valuable intermediates for the pharmaceutical industry.
Synthesis of Analogs:
The esterification of menthol with various carboxylic acids is a straightforward method to produce a library of menthyl esters with different acyl groups. researchgate.net For example, menthyl esters of amino acids have been synthesized and studied for their potential biological activities. researchgate.net The synthesis typically involves the protection of the amino acid, followed by esterification with menthol using a coupling agent, and subsequent deprotection. researchgate.net
Synthesis of Intermediates:
Menthyl derivatives play a crucial role as intermediates in the synthesis of complex molecules, including pharmaceuticals. For instance, menthyl glyoxylate, derived from menthol, is a key intermediate in the synthesis of Lamivudine, an important antiviral drug used in the treatment of HIV. researchgate.net Furthermore, menthyl esters have been utilized as chiral auxiliaries in the synthesis of glutamate (B1630785) analogs, which are of interest in neuroscience research. wikipedia.org The synthesis of various antiviral drugs often involves intermediates that can be derived from or are structurally related to chiral building blocks like menthol. rsc.orgnih.govacs.org
Table 2: Examples of Synthesized Analogs and Intermediates
| Starting Material | Reaction | Product | Significance |
|---|---|---|---|
| (-)-Menthol and t-Boc-amino acids | Esterification (DCC/DMAP) | Menthyl esters of amino acids | Potential TRPM8 agonists |
| (-)-Menthol | Reaction with glyoxylic acid | Menthyl glyoxylate | Intermediate for Lamivudine synthesis |
| Carboxylic acid and (-)-Menthol | Esterification | Diastereomeric menthyl esters | Chiral resolution for synthesis of glutamate analogs |
| (-)-Menthone | Baeyer-Villiger Oxidation | (-)-Menthide (lactone) | Monomer for ring-opening polymerization |
Investigations into the Molecular Mechanisms of Biological Interaction and Chemoactivity of 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate and Its Stereoisomers
Receptor Binding Studies at the Molecular Level (e.g., Olfactory Receptor Ligand Interactions)
2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), commonly known as menthyl acetate, is a key component of peppermint oil, contributing to its characteristic minty and rose-like aroma. researchgate.net Its interaction with the olfactory system occurs at the molecular level through binding with specific olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs). frontiersin.org The perception of an odor is initiated when an odorant molecule binds to one or more ORs located on the surface of olfactory receptor neurons in the nasal epithelium. nih.gov This binding event triggers a conformational change in the receptor, initiating a signal transduction cascade that results in an electrical signal being sent to the brain for processing. nih.gov
While direct, extensive ligand-receptor pairing for menthyl acetate across the hundreds of human ORs is not fully elucidated, research on related compounds provides significant insight. For instance, its precursor, menthol (B31143), is known to interact with the olfactory system. frontiersin.org Studies have investigated the interaction between the human adenosine (B11128) A2A receptor (A2AR) and the olfactory receptor OR51E2, the human ortholog of the mouse Olfr-78. frontiersin.org In a heterologous expression system, it was found that menthol could modulate the signaling of the A2A receptor, suggesting complex interactions between olfactory receptors and other receptor systems. frontiersin.org Specifically, menthol, along with 1,8-cineole, was observed to reduce the bioluminescence resonance energy transfer (BRET) signal in cells expressing A2AR-OR51E2 heteromers, indicating a conformational change in the receptor complex. frontiersin.org Although these odorants did not appear to directly activate OR51E2 via the canonical G-protein pathway in this system, they effectively blocked the A2AR's signaling. frontiersin.org
The combinatorial nature of olfactory coding means that a single odorant like menthyl acetate likely interacts with a unique ensemble of ORs to produce its specific scent profile. nih.gov The response of these receptors can be highly sensitive, with some showing activation at nanomolar concentrations of their ligands. nih.gov Many olfactory receptors exhibit broad response profiles, meaning they can be activated by several different, often structurally related, odorants. nih.gov This suggests that the specific stereochemistry of menthyl acetate isomers plays a crucial role in the precise pattern of OR activation, leading to subtle differences in perceived scent.
Enzyme Inhibition or Activation Mechanisms (e.g., Esterase Activity)
The chemoactivity of 2-methyl-5-(propan-2-yl)cyclohexyl acetate is significantly influenced by its interaction with enzymes, particularly esterases (E.C. 3.1.1.1). These enzymes catalyze the hydrolysis of the ester bond in menthyl acetate, releasing menthol and acetic acid. This enzymatic transformation is a key area of research, especially for the production of optically pure l-menthol (B7771125), a high-demand flavoring chemical. nih.govrsc.org
Various studies have focused on the use of esterases, often from microbial sources like Bacillus subtilis, for the kinetic resolution of racemic (d,l)-menthyl acetate. nih.govresearchgate.netacs.org In this process, the enzyme selectively hydrolyzes one stereoisomer (typically l-menthyl acetate) at a much higher rate than the other, allowing for the separation of l-menthol from the unreacted d-menthyl acetate. The efficiency of this process is dependent on the enzyme's activity and enantioselectivity. nih.govacs.org
Researchers have employed protein engineering techniques to improve the performance of these esterases. For example, a para-nitrobenzyl esterase from Bacillus subtilis 168 (pnbA-BS) was engineered to enhance its l-enantioselectivity. nih.govrsc.org By performing site-directed mutagenesis based on molecular docking results, specific amino acid residues in the enzyme's substrate-binding pocket were substituted. rsc.orgacs.org One study found that substituting Alanine at position 400 with Proline (A400P) dramatically increased the enantiomeric value (E value) from 1.0 to 466.6, demonstrating a strict l-enantioselectivity for menthyl acetate hydrolysis. nih.govrsc.org This was attributed to changes in steric hindrance and structural flexibility near the substrate binding site. rsc.org
| Enzyme Variant | Key Mutation(s) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E value) | Reference |
|---|---|---|---|---|---|
| Wild Type (pnbA) | None | 47.8 | ~80 | 19.95 | acs.org |
| A400P | Ala400 → Pro | 48.9 | >99 | 466.6 | nih.govrsc.org |
| F314E/F315T | Phe314 → Glu, Phe315 → Thr | 30.58 | 92.11 | 36.25 | acs.org |
The interaction between menthyl acetate and the esterase active site involves the formation of a tetrahedral intermediate. The stereoselectivity arises from the differential stability of the intermediates formed by the l- and d-isomers within the chiral environment of the enzyme's active site. rsc.org Molecular docking simulations have suggested that hydrogen bonding between the enzyme's serine residue and the carbonyl group of l-menthyl acetate is a critical interaction for catalysis. rsc.org
Modulatory Effects on Ion Channels or Transporters (Molecular Perspective)
The biological effects of this compound and its parent alcohol, menthol, are closely linked to their ability to modulate the activity of specific ion channels. The most well-documented target is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor 1 (CMR1). nih.govwikipedia.org TRPM8 is a non-selective cation channel primarily expressed in sensory neurons that is activated by cold temperatures (below ~26 °C) and cooling compounds. nih.govwikipedia.orgnih.gov
Activation of the TRPM8 channel by an agonist allows the influx of Na+ and Ca2+ ions, which depolarizes the neuron and generates an action potential. wikipedia.org This signal is then transmitted to the central nervous system, where it is perceived as a cooling sensation. nih.gov Menthol is a well-established agonist of TRPM8. nih.govnih.gov While research has heavily focused on menthol, the interest in its ester derivatives, like menthyl acetate, as potential neuroactive agents stems from the modulation of this receptor. evitachem.com
The TRPM8 channel is a homotetramer, with each subunit containing six transmembrane helices (S1-S6). wikipedia.org The S1-S4 helices form the voltage sensor and are believed to contain the binding sites for menthol and other agonists. wikipedia.org The binding of an agonist like menthol is thought to induce a conformational change that opens the channel's pore, which is formed by the S5 and S6 helices. wikipedia.org Although the precise binding site and mechanism are complex, the interaction is stereospecific, with (-)-menthol being a more potent activator than its other stereoisomers. This specificity is a key factor in the structure-activity relationships of TRPM8 agonists. nih.gov
The esterification of menthol to form menthyl acetate alters the molecule's physicochemical properties, which could influence its interaction with the TRPM8 channel. The addition of the acetate group increases the molecule's size and may affect its ability to fit into the receptor's binding pocket. However, as an ester, it can be hydrolyzed back to menthol by esterases present in biological tissues, potentially acting as a prodrug that releases the active TRPM8 agonist, menthol.
Interaction with Biomembranes and Liposomal Systems
The interaction of this compound with biomembranes is governed by its physicochemical properties, particularly its lipophilicity. As an ester of menthol, a lipophilic monoterpene (LogP ~3.0), menthyl acetate is expected to readily partition into the lipid bilayer of cell membranes. evitachem.com This ability to permeate membranes is a critical aspect of its biological activity, influencing its access to intracellular targets such as enzymes and ion channels.
The incorporation of lipophilic molecules like menthyl acetate into a lipid bilayer can cause several structural and dynamic changes to the membrane. These include:
Increased Fluidity: The insertion of the bulky cyclohexyl group between the phospholipid acyl chains can disrupt their ordered packing, leading to an increase in membrane fluidity.
Altered Thickness: The presence of the compound within the bilayer may cause a decrease in the membrane's thickness and a corresponding lateral expansion. mdpi.com
Phase Transition Modification: The compound can affect the main phase transition temperature (Tm) of the phospholipids, which is the temperature at which the membrane transitions from a gel-like to a fluid-like state. mdpi.com
While direct studies on menthyl acetate's interaction with liposomal systems are limited, research on its precursor, menthol, provides valuable insights. Menthol's membrane-permeating properties have been harnessed in drug delivery strategies to improve the bioavailability of other molecules. evitachem.com Liposomes, which are artificial vesicles composed of a lipid bilayer, are often used as model systems to study these interactions. mdpi.com The encapsulation or integration of a compound like menthyl acetate into liposomes can be used to study its release kinetics and its effect on membrane properties. mdpi.comnih.gov The interaction between liposomes and cells can occur through various mechanisms, including fusion with the cell membrane or endocytosis, which would facilitate the intracellular delivery of the ester. mdpi.com
Structure-Chemoactivity Relationships of Stereoisomers
The biological and chemical activity of this compound is highly dependent on its three-dimensional structure. The molecule has three chiral centers on the cyclohexane (B81311) ring, leading to the existence of eight possible stereoisomers (e.g., menthyl, neomenthyl, isomenthyl, and neoisomenthyl acetates, each with a corresponding enantiomer). nih.govnist.govnist.gov The specific spatial arrangement of the methyl, isopropyl, and acetate groups profoundly influences its interactions with chiral biological targets like receptors and enzymes.
The most significant structure-chemoactivity relationship is observed in its sensory properties. The characteristic cooling and refreshing effect is almost exclusively attributed to the derivatives of (-)-menthol, which has the (1R,2S,5R) configuration. nih.govnih.gov This stereospecificity is a direct result of the precise fit required for the molecule to bind to and activate the TRPM8 ion channel. nih.gov The (-)-menthol molecular structure is thought to allow for a tighter and more effective interaction with the thermoreceptors in the skin and mucous membranes compared to its other isomers, resulting in a more intense cooling sensation. nih.gov Consequently, (-)-menthyl acetate (the acetate ester of (-)-menthol) is the most important stereoisomer for this cooling effect, either directly or upon hydrolysis to (-)-menthol.
Similarly, the distinct peppermint odor is primarily associated with the l-menthol isomer. rsc.org The olfactory receptors responsible for detecting this scent are chiral and can differentiate between the various stereoisomers of menthyl acetate, leading to different odor perceptions or intensities.
Enzymatic activity also demonstrates a strong dependence on stereochemistry. As detailed in section 7.2, esterases show a high degree of enantioselectivity, preferentially hydrolyzing one enantiomer of menthyl acetate over the other. For example, many microbial esterases are highly selective for l-menthyl acetate, a property that is exploited for the industrial production of l-menthol. nih.govacs.orgresearchgate.net This selectivity arises from the specific geometry of the enzyme's active site, which accommodates one stereoisomer much more effectively than its mirror image.
| Isomer Name | Stereochemical Configuration | Associated Precursor | Primary Known Chemoactivity |
|---|---|---|---|
| (-)-Menthyl Acetate | (1R,2S,5R) | (-)-Menthol (l-Menthol) | Strong cooling sensation (TRPM8 agonist); characteristic peppermint aroma. Substrate for l-selective esterases. nih.govnih.gov |
| (+)-Menthyl Acetate | (1S,2R,5S) | (+)-Menthol (d-Menthol) | Significantly weaker cooling and sensory effects compared to the (-) isomer. |
| (±)-Neomenthyl Acetate | (1R,2R,5S)-rel | (±)-Neomenthol | Different sensory profile; less pronounced cooling effect. |
| (±)-Isomenthyl Acetate | (1R,2S,5S)-rel | (±)-Isomenthol | Often described as having a "musty" or less pleasant aroma. |
| (±)-Neoisomenthyl Acetate | (1R,2R,5R)-rel | (±)-Neoisomenthol | Different sensory profile; less pronounced cooling effect. nist.gov |
Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate
Biodegradation in Aquatic and Terrestrial Environments
The biodegradability of an organic compound is a critical factor in determining its environmental persistence. For 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), biodegradation is anticipated to be a significant removal mechanism in both water and soil.
While specific studies detailing the complete microbial degradation pathway of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate are limited, the initial and primary step in its biodegradation is expected to be the hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are widespread in various microorganisms. The hydrolysis of this compound yields menthol (B31143) and acetic acid. nih.govtaylorandfrancis.com Acetic acid is a simple organic acid that is readily metabolized by a vast range of microorganisms.
The subsequent degradation of the menthol moiety is expected to follow pathways established for other monoterpenes. Microbial degradation of cyclic monoterpenes like menthol typically involves a series of oxidation reactions. These can include hydroxylation of the cyclohexane (B81311) ring, followed by oxidation of the alcohol group to a ketone (menthone), and subsequent ring cleavage. frontiersin.org The resulting acyclic intermediates are then further metabolized through pathways such as beta-oxidation to ultimately yield carbon dioxide and water. For instance, some bacteria can utilize acyclic monoterpenes by first oxidizing the alcohol to an acid, forming a CoA-thioester, and then proceeding with beta-oxidation. frontiersin.org Fungi, on the other hand, may transform terpenes through various oxygenation reactions. ias.ac.in
Studies on related monoterpenes, such as limonene, have identified several transformation products, including perillyl alcohol and α-terpineol, indicating that hydroxylation is a common initial step in microbial degradation. frontiersin.orgethz.ch
The rate of biodegradation of this compound is influenced by several environmental factors. The enzymatic hydrolysis of menthyl acetate has been shown to be dependent on both pH and temperature. nih.govrsc.org Optimal conditions for the activity of microbial esterases will therefore dictate the initial rate of degradation. For example, studies on the hydrolysis of d,l-menthyl acetate using whole-cell biocatalysts have investigated the effects of temperature, pH, and substrate concentration on the conversion rate. nih.gov
Abiotic Degradation Mechanisms: Photolysis and Hydrolysis
In addition to biodegradation, abiotic processes can also contribute to the transformation of this compound in the environment.
Once volatilized into the atmosphere, this compound is subject to degradation by photochemically-produced hydroxyl radicals (•OH). The reaction with •OH radicals is a primary removal pathway for many volatile organic compounds (VOCs) in the troposphere. fz-juelich.de The estimated atmospheric half-life for the vapor-phase reaction of menthyl acetate with hydroxyl radicals is approximately 21 hours. nih.gov This relatively short half-life suggests that the compound will not persist for long periods in the atmosphere and is unlikely to be transported over long distances. The oxidation of monoterpenes by OH radicals can lead to the formation of various products, including smaller carbonyls and secondary organic aerosols. frontiersin.orgresearchgate.net
Estimated Atmospheric Half-life of Menthyl Acetate
| Degradation Process | Reactant | Estimated Half-life |
|---|
The stability of the ester linkage in this compound is dependent on the pH of the surrounding medium. Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The rate of hydrolysis for menthyl acetate has been estimated based on structure-activity relationships. nih.gov The hydrolysis half-life is significantly shorter under alkaline conditions compared to neutral conditions.
Estimated Hydrolysis Half-lives of Menthyl Acetate
| pH | Estimated Half-life |
|---|---|
| 7 | 7.3 years |
These estimations suggest that hydrolysis is not expected to be a rapid degradation process in neutral environmental waters, but its rate increases with increasing pH. nih.gov Studies on other esters have confirmed that the rate of hydrolysis is directly related to pH.
Sorption and Mobility in Soil and Sediment
The mobility of this compound in the terrestrial environment is largely determined by its tendency to sorb to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates a strong tendency for a chemical to bind to organic matter in soil and sediment, resulting in low mobility.
For menthyl acetate, an estimated Koc value of 5800 suggests that it is expected to be immobile in soil. nih.gov This high sorption potential is attributed to its chemical structure. Consequently, if released to soil, this compound is likely to remain in the upper soil layers and is not expected to leach into groundwater. nih.gov The sorption to soil particles can also influence the rate of other environmental processes, such as volatilization and biodegradation. orst.edu While volatilization from moist soil surfaces may occur, the strong adsorption to organic matter is expected to reduce this process. nih.gov
Estimated Soil Sorption and Mobility of Menthyl Acetate
| Parameter | Estimated Value | Implication for Mobility |
|---|
Ecotoxicological Impact on Model Environmental Organisms (e.g., Algae, Daphnia, Fish)
Due to a lack of specific ecotoxicological data for this compound, this section utilizes data available for its close structural analog, menthyl acetate, to provide an estimation of its potential environmental impact. Menthyl acetate shares a similar chemical structure and is expected to exhibit comparable ecotoxicological properties.
The ecotoxicological impact of a substance on aquatic ecosystems is typically assessed by examining its effects on organisms from different trophic levels. These organisms serve as models and commonly include algae (representing primary producers), Daphnia (a type of crustacean representing primary consumers), and fish (representing secondary consumers).
Acute and Chronic Ecotoxicity Assays
Ecotoxicity is evaluated through acute and chronic assays. Acute toxicity tests assess the adverse effects of a substance over a short period, typically 24 to 96 hours. Chronic toxicity studies, on the other hand, evaluate the effects over a longer period, encompassing a significant portion of the organism's life cycle, and may include impacts on reproduction, growth, and survival.
Acute Toxicity
For menthyl acetate, acute toxicity data is available for fish and aquatic invertebrates. A study on Brachydanio rerio (Zebrafish) determined a 96-hour median lethal concentration (LC50) of 6.72 mg/L. For the freshwater invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization was found to be 9.1 mg/L basf.com. No specific acute toxicity data for algae has been found for menthyl acetate. The lower the LC50 or EC50 value, the more acutely toxic the substance is to the organism.
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Brachydanio rerio (Zebrafish) | 96 hours | LC50 | 6.72 | basf.com |
| Daphnia magna (Water Flea) | 48 hours | EC50 | 9.1 | basf.com |
Chronic Toxicity
No experimental data on the chronic toxicity of menthyl acetate to aquatic organisms is currently available basf.com. In the absence of such data, an estimation can be made using the acute-to-chronic ratio (ACR). The ACR is a factor used to extrapolate from acute toxicity data to predict chronic toxicity. wikipedia.orgwikipedia.org This ratio is derived from empirical data for similar compounds or chemical classes. For general organic chemicals, ACR values can vary, but a commonly used assessment factor is 10, though it can be higher depending on the chemical's mode of action and the species' sensitivity. nih.govecetoc.org Applying a conservative ACR would suggest that chronic toxicity could occur at concentrations significantly lower than the acute values. However, without specific studies, any estimation of chronic toxicity remains a prediction.
Bioaccumulation Potential in Non-Human Biota
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. The potential for a substance to bioaccumulate is often estimated by its bioconcentration factor (BCF).
For menthyl acetate, an estimated BCF of 1300 has been reported. This value suggests a very high potential for bioconcentration in aquatic organisms. Substances with a high BCF are more likely to be taken up and stored in the fatty tissues of organisms, potentially leading to biomagnification as the substance moves up the food chain.
| Parameter | Estimated Value | Implication |
|---|---|---|
| Bioconcentration Factor (BCF) | 1300 | Very high potential for bioconcentration |
Advanced Analytical Methodologies for Detection and Quantification of 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate in Complex Matrices
Sample Preparation Techniques for Extraction and Enrichment
Effective sample preparation is a critical initial step to isolate 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297) from the sample matrix, concentrate it, and remove interfering components. The choice of technique depends on the analyte's physicochemical properties and the nature of the matrix.
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique well-suited for volatile and semi-volatile compounds like 2-Methyl-5-(propan-2-yl)cyclohexyl acetate. sigmaaldrich.commdpi.com The technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the sample or its headspace. The analyte partitions between the sample matrix and the fiber coating. For a volatile ester, headspace SPME is particularly advantageous as it minimizes the extraction of non-volatile matrix components, thus providing a cleaner extract for analysis. sigmaaldrich.comyoutube.com The selection of the fiber coating is crucial; for an ester of intermediate polarity, a coating such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) would be effective in adsorbing the analyte.
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for isolating compounds from aqueous matrices. scioninstruments.com This technique relies on the differential solubility of the analyte in two immiscible liquids. For extracting this compound from a liquid sample like a beverage, a non-polar organic solvent such as hexane (B92381) or a moderately polar solvent like ethyl acetate would be chosen. scioninstruments.comuit.no The efficiency of the extraction can be enhanced by modifying the pH of the aqueous phase or by adding salt to decrease the analyte's solubility in water (salting-out effect), thereby promoting its transfer to the organic phase. elementlabsolutions.com
A comparison of these two techniques is presented in the table below.
| Feature | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) |
| Principle | Analyte partitions onto a coated fiber. | Analyte partitions between two immiscible liquid phases. |
| Solvent Use | Solvent-free. | Requires significant volumes of organic solvents. |
| Sample Volume | Small sample volumes required. | Typically requires larger sample volumes. |
| Selectivity | High, dependent on fiber coating. | Lower, co-extraction of similar compounds is common. |
| Automation | Easily automated. | Can be automated but is often a manual process. |
Complex matrices can significantly impact the accuracy of analytical results, a phenomenon known as the matrix effect. nih.govchromatographyonline.com This can manifest as either signal suppression or enhancement of the analyte's response in the analytical instrument. chromatographyonline.com In gas chromatography, matrix components can accumulate in the injector port, creating active sites that may degrade the analyte or enhance its transfer to the column, leading to artificially high results. chromatographyonline.comresearchgate.net In liquid chromatography, co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer source. chromatographyonline.com
To mitigate these effects, various cleanup procedures are employed post-extraction. These may include:
Filtration: To remove particulate matter.
Centrifugation: To separate solid debris from a liquid extract.
Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent that retains either the analyte or the interfering components. For this compound, a normal-phase sorbent like silica or a reversed-phase sorbent like C18 could be used depending on the extraction solvent and the nature of the interferences.
The use of matrix-matched standards, where calibration standards are prepared in a blank matrix extract, is a common strategy to compensate for predictable matrix effects. researchgate.net
Hyphenated Chromatographic Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis
For the sensitive and selective analysis of this compound, hyphenated chromatographic techniques are the methods of choice.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. The analyte is first separated from other components in a gas chromatograph based on its boiling point and polarity. It then enters a tandem mass spectrometer, where it is ionized, and a specific precursor ion is selected. This ion is then fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, allowing for quantification at very low levels, even in complex matrices. coresta.org Given the volatility of this compound, GC-MS/MS is an ideal analytical tool.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is suitable for less volatile or thermally labile compounds. While direct analysis of highly volatile esters by LC-MS/MS can be challenging, it is a viable option, especially for complex mixtures where derivatization is not desired. nih.gov The separation is achieved on a reversed-phase column, and detection is performed by tandem mass spectrometry, often using Atmospheric Pressure Chemical Ionization (APCI) for compounds of moderate polarity. nih.gov LC-MS/MS is particularly useful for separating and quantifying isomers. nih.gov
The table below illustrates hypothetical MS/MS parameters for the analysis of this compound.
| Parameter | Value |
| Precursor Ion (m/z) | 199.2 (M+H)⁺ |
| Product Ion 1 (m/z) - Quantifier | 139.1 |
| Product Ion 2 (m/z) - Qualifier | 97.1 |
| Collision Energy (eV) | 15 |
Development of Sensor-Based Detection Systems
Recent advancements in sensor technology offer promising alternatives to traditional chromatographic methods for rapid and on-site detection. While specific sensors for this compound are not widely reported, the principles can be applied from related research.
Electrochemical sensors can be designed to detect volatile organic compounds. These sensors operate by measuring changes in electrical properties (like current or potential) when the target analyte interacts with a chemically modified electrode surface. ethz.chresearchgate.net For an ester, a sensor could be developed using molecularly imprinted polymers (MIPs) that create specific recognition sites for the analyte's structure.
Biosensors , particularly those mimicking the mammalian olfactory system, represent a frontier in fragrance and flavor analysis. nih.govmdpi.com These systems can utilize olfactory receptors or odorant-binding proteins as the biological recognition element. mdpi.com When this compound binds to these proteins, it triggers a conformational change that can be converted into a measurable signal (e.g., optical or electrical) by a transducer. rsc.org Such sensors could provide real-time analysis of aroma profiles in food and cosmetic products. imotions.com
Method Validation Parameters (e.g., Sensitivity, Selectivity, Accuracy, Precision)
To ensure the reliability and reproducibility of any analytical method, a thorough validation process is essential, typically following guidelines from bodies like the International Council for Harmonisation (ICH). ijrar.comresolian.comnih.gov
Key validation parameters include:
Sensitivity: This is defined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. In MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte for the selected ion transitions. resolian.com
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery. nih.gov
Precision: The degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov
The following table provides representative validation data for a hypothetical GC-MS/MS method for the analysis of this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range (ng/mL) | - | 1 - 1000 |
| LOD (ng/mL) | - | 0.2 |
| LOQ (ng/mL) | - | 0.6 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 108% |
| Precision (% RSD) | < 15% | < 10% |
Future Research Directions and Emerging Avenues for 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 2-methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), commonly known as menthyl acetate, is an area of ongoing research with a focus on developing more efficient, sustainable, and environmentally friendly methods. Traditional synthesis often involves the esterification of menthol (B31143) with acetic acid or its derivatives, such as acetic anhydride (B1165640) or acetyl chloride. researchgate.net While effective, these methods can require catalysts, high temperatures, and may produce byproducts that are not environmentally benign. researchgate.netgoogle.com
A significant area of future research lies in the exploration of biocatalytic and enzymatic pathways. The use of lipases and esterases for the synthesis and hydrolysis of menthyl acetate has shown considerable promise. nih.govresearchgate.net These biocatalysts can offer high enantioselectivity, allowing for the production of specific stereoisomers of menthyl acetate, which is crucial for its application in the fragrance and flavor industries. nih.govresearchgate.net For instance, research has demonstrated the use of Bacillus subtilis esterase (BsE) for the highly enantioselective hydrolysis of dl-menthyl acetate to produce l-menthol (B7771125). researchgate.net Future work could focus on engineering more robust and efficient enzymes, optimizing reaction conditions in aqueous media to reduce the reliance on organic solvents, and developing whole-cell biocatalyst systems for more cost-effective production. nih.govrsc.org
The development of "green" chemical processes is another key avenue. This includes the use of solid acid catalysts, which can be easily recovered and reused, reducing waste and improving the sustainability of the process. researchgate.net Research into microwave-assisted and infrared-heated synthesis has also been explored to reduce reaction times and energy consumption. google.com Furthermore, the investigation of novel solvent systems, such as deep eutectic solvents (DES), has been shown to be effective in the enzymatic esterification of menthol, acting as both a solvent and a substrate. researchgate.net
Future synthetic strategies may also focus on one-step processes from readily available precursors, minimizing intermediate steps and purification requirements. europa.eu The development of metal-free catalytic systems is another promising direction, aiming to reduce the environmental impact associated with metal catalysts. europa.eu
Table 1: Comparison of Synthetic Methodologies for 2-Methyl-5-(propan-2-yl)cyclohexyl Acetate
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Traditional Esterification | High yields, well-established. researchgate.net | Requires catalysts, high temperatures, potential for byproducts. researchgate.netgoogle.com | Development of reusable and environmentally benign catalysts. |
| Biocatalysis/Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | Enzyme stability and cost can be limiting factors. nih.gov | Enzyme engineering for improved stability and activity, development of whole-cell systems. rsc.org |
| Green Chemistry Approaches | Reduced waste, energy efficiency, use of renewable resources. google.comeuropa.eu | Can be less developed and may require significant optimization. | Exploration of novel catalysts (e.g., solid acids), alternative energy sources (microwaves), and sustainable solvent systems. researchgate.netgoogle.com |
Development of Advanced Chiral Recognition and Separation Technologies
The stereoisomers of this compound possess distinct sensory properties, making their separation and analysis a critical area of research. Future efforts will likely concentrate on the development of more advanced and efficient chiral recognition and separation technologies.
Current methods for chiral separation of menthyl acetate and its precursor, menthol, often rely on chromatographic techniques. Future research could explore the development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC) that offer higher resolution and faster separation times. The use of molecularly imprinted polymers (MIPs) has shown potential for the selective separation of menthyl acetate from essential oils, and further development of these materials could lead to more efficient industrial-scale separation processes. researchgate.net
Emerging technologies such as supercritical fluid chromatography (SFC) present a greener alternative to traditional liquid chromatography, utilizing supercritical carbon dioxide as the mobile phase. Research into the application of SFC for the chiral separation of terpene esters like menthyl acetate could lead to more sustainable and efficient separation methods.
Furthermore, the development of chiral sensors and biosensors for the real-time monitoring of enantiomeric excess during synthesis would be a significant advancement. These sensors could provide rapid and accurate measurements, facilitating the optimization of stereoselective synthetic processes.
In-depth Characterization of Stereoisomeric Biological Selectivity at the Molecular Level
While the different sensory profiles of this compound stereoisomers are well-known, a deeper understanding of their biological selectivity at the molecular level is an area ripe for exploration. The characteristic cooling and refreshing sensation of l-menthol, the precursor to the most common stereoisomer of menthyl acetate, is a key attribute. rsc.org Future research should aim to elucidate the specific interactions between the different stereoisomers of menthyl acetate and olfactory and sensory receptors.
This could involve the use of computational modeling and molecular docking studies to predict the binding affinities of different isomers to specific receptor sites. In vitro assays using expressed olfactory receptors can provide experimental validation of these computational predictions. Understanding these structure-activity relationships at the molecular level will not only provide fundamental insights into the mechanisms of olfaction and sensory perception but also enable the rational design of novel fragrance and flavor compounds with tailored properties.
Investigating the metabolic pathways of the different stereoisomers in biological systems is another important research direction. This could reveal differences in their absorption, distribution, metabolism, and excretion (ADME) profiles, which may have implications for their application in food and cosmetic products.
Design and Synthesis of Structurally Modified Analogs with Enhanced Chemoactivity
The structural scaffold of this compound provides a versatile platform for the design and synthesis of novel analogs with enhanced or modified chemoactivity. Future research in this area will focus on creating derivatives with improved sensory properties, increased stability, or novel biological activities.
Structural modifications could include altering the ester group, introducing different substituents on the cyclohexane (B81311) ring, or modifying the isopropyl group. For example, the synthesis of menthyl cyanoacetate (B8463686) has been reported, demonstrating the potential to introduce different functional groups. researchgate.net By systematically modifying the structure, it may be possible to fine-tune the compound's aroma profile, cooling intensity, and longevity.
The synthesis of ester derivatives of l-menthol with other molecules, such as the neurotransmitter analog phenibut, has been explored to create new compounds with potential pharmacological applications. researchgate.net This highlights the potential of using the menthyl scaffold as a building block for the development of new bioactive molecules.
Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogs. By correlating specific structural features with observed changes in chemoactivity, researchers can develop predictive models to guide the synthesis of compounds with desired properties.
Integration into Advanced Materials Science or Biotechnological Platforms (Non-Clinical Applications)
The unique physicochemical properties of this compound open up possibilities for its integration into advanced materials and biotechnological platforms for non-clinical applications.
In materials science, its characteristic fragrance could be incorporated into polymers or textiles to create long-lasting scented products. Research could focus on developing encapsulation technologies, such as microencapsulation or nanoencapsulation, to control the release of the fragrance over time. This could have applications in a wide range of consumer goods, from personal care products to household items.
The compound's potential as a green solvent or a component in biorenewable polymers could also be explored. Its derivation from a natural and abundant precursor, menthol, makes it an attractive candidate for sustainable chemistry applications. researchgate.net
In biotechnology, the enzymatic pathways involved in the synthesis and hydrolysis of menthyl acetate could be harnessed for biocatalytic processes. nih.gov Immobilized enzymes or whole-cell systems could be used in bioreactors for the continuous production of specific stereoisomers of menthyl acetate or its precursor, l-menthol. researchgate.net This could lead to more sustainable and efficient manufacturing processes for these valuable compounds.
Furthermore, the biological activity of menthyl acetate and its analogs could be explored for non-clinical applications, such as in agriculture as a pest repellent or in food preservation as an antimicrobial agent, building on the known bioactive effects of terpenes and terpenoids. researchgate.net
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate, and how do they influence its physicochemical properties?
- The compound is a menthane monoterpenoid with a cyclohexane backbone substituted by a methyl group (C2), a propan-2-yl group (C5), and an acetate ester (C1). The stereochemistry and substituent arrangement dictate its hydrophobicity (logP ~3.5) and boiling point (232–234°C) . The acetate group enhances stability under neutral conditions but allows hydrolysis in acidic/basic environments, releasing acetic acid .
Q. What synthetic methodologies are commonly employed for this compound, and how can reaction conditions be optimized?
- Synthesis typically involves esterification of the corresponding cyclohexanol precursor with acetic anhydride. Industrial protocols suggest using continuous flow reactors for improved yield (≥85%) and purity (≥98%) via real-time monitoring of temperature (80–100°C) and catalyst loading (e.g., H₂SO₄ at 0.5–1 mol%) . Purification via silica gel chromatography (n-hexane:ethyl acetate, 3:1) is recommended .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies using HPLC or GC-MS to monitor degradation. Under acidic (pH 2–3) or basic (pH 10–11) conditions, hydrolysis of the acetate group occurs within 24–48 hours at 25°C. Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C .
Advanced Research Questions
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?
- AutoDock4 or GROMACS can model ligand-receptor interactions. Prepare the compound’s 3D structure (e.g., using Open Babel) and dock it into target proteins (e.g., olfactory receptors) with flexible sidechains. Analyze binding affinities (ΔG) and hydrogen-bonding patterns (e.g., cyclohexane-mediated hydrophobic interactions) .
Q. How can crystallographic data resolve ambiguities in stereoisomer identification?
- X-ray crystallography with SHELXL refinement provides unambiguous stereochemical assignment. For example, the (1R,2S,5S) configuration was confirmed via ORTEP-3 visualization of bond angles and torsional parameters (e.g., C5–C6–O–C=O dihedral angle = 175.2°) . Compare experimental data with Density Functional Theory (DFT)-optimized structures to validate conformers .
Q. What analytical strategies differentiate this compound from structural analogs like dihydrocarvyl acetate?
- Use tandem MS/MS (e.g., Q-TOF) to distinguish fragmentation patterns: m/z 196.29 [M+H]+ for this compound vs. m/z 194.27 for dihydrocarvyl acetate. NMR coupling constants (J) also differ; the propan-2-yl group in the former shows a doublet of doublets (δ 1.2–1.4 ppm) .
Q. How does the compound’s hydrophobicity impact its interaction with lipid bilayers or enzyme active sites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
